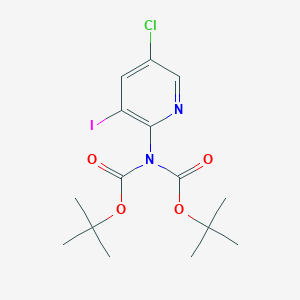

2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine

CAS No.:

Cat. No.: VC13648884

Molecular Formula: C15H20ClIN2O4

Molecular Weight: 454.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H20ClIN2O4 |

|---|---|

| Molecular Weight | 454.69 g/mol |

| IUPAC Name | tert-butyl N-(5-chloro-3-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| Standard InChI | InChI=1S/C15H20ClIN2O4/c1-14(2,3)22-12(20)19(13(21)23-15(4,5)6)11-10(17)7-9(16)8-18-11/h7-8H,1-6H3 |

| Standard InChI Key | RJXBFSMUWPWPFN-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Cl)I)C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Cl)I)C(=O)OC(C)(C)C |

Introduction

Structural and Molecular Characteristics

Core Framework and Substituent Effects

The molecular architecture of 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine (molecular weight: 454.69 g/mol) integrates a pyridine ring modified with three distinct functional groups:

-

N,N-BisBoc-amino group: Positioned at the 2-position, this moiety consists of two Boc groups [(C(CH₃)₃)OC(=O)] attached to the nitrogen, enhancing steric bulk and protecting the amine during synthetic transformations.

-

Chlorine atom: At the 5-position, the electron-withdrawing chlorine influences the ring’s electronic profile, directing electrophilic substitution and facilitating cross-coupling reactions.

-

Iodine atom: The 3-position iodine serves as a superior leaving group in metal-catalyzed reactions (e.g., Suzuki-Miyaura couplings) and provides a handle for further functionalization .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₀ClIN₂O₄ |

| IUPAC Name | tert-butyl N-(5-chloro-3-iodopyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |

| SMILES | CC(C)(C)OC(=O)N(C1=C(C=C(C=N1)Cl)I)C(=O)OC(C)(C)C |

| InChIKey | RJXBFSMUWPWPFN-UHFFFAOYSA-N |

| PubChem CID | 134128572 |

Spectroscopic and Physicochemical Properties

While specific melting points or solubility data remain unreported, the compound’s properties are inferred from analogous halogenated pyridines. The Boc groups impart lipophilicity, favoring solubility in organic solvents like dichloromethane or tetrahydrofuran. Infrared (IR) spectroscopy would reveal carbonyl stretches (~1700 cm⁻¹) from the Boc groups, while nuclear magnetic resonance (NMR) would show distinct pyridine proton environments and tert-butyl singlet signals .

Synthetic Methodologies

Strategic Approaches to Core Assembly

The synthesis of 2-(N,N-BisBoc-amino)-5-chloro-3-iodopyridine likely proceeds through a multi-step sequence:

-

Pyridine Ring Functionalization: Starting from 2-aminopyridine, sequential halogenation introduces chlorine and iodine. A patented method for 2-amino-5-iodopyridine synthesis involves iodination with iodine and hydrogen peroxide under controlled temperatures (80–90°C), achieving regioselectivity .

-

Boc Protection: The free amine is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine, ensuring bis-Boc installation without over-alkylation.

Critical Reaction Parameters :

-

Temperature Control: Maintaining ≤80°C during iodination prevents side reactions.

-

Stoichiometry: Molar ratios of 2-aminopyridine:iodine:hydrogen peroxide at 1:1–1.2:0.3–1.2 optimize yield.

-

Workup: Post-reaction refluxing (20–30 min) followed by ice-water quenching isolates the product.

Comparative Analysis of Halogenation Techniques

Applications in Medicinal Chemistry and Drug Development

Role as a Synthetic Intermediate

The compound’s utility stems from its orthogonal reactivity:

-

Iodine as a Cross-Coupling Site: Participates in palladium-catalyzed reactions (e.g., Buchwald-Hartwig amination) to install aryl or heteroaryl groups, critical for constructing kinase inhibitors or receptor antagonists .

-

Chlorine for Further Functionalization: Enables nucleophilic aromatic substitution or metal-halogen exchange, diversifying molecular architecture .

-

Boc Groups as Protective Moieties: Facilitate stepwise deprotection for introducing amines in late-stage synthesis.

Case Studies in Drug Discovery

-

Kinase Inhibitor Synthesis: The iodine atom in analogous pyridines has been leveraged in Suzuki couplings to generate biphenyl scaffolds targeting EGFR or ALK kinases .

-

Antiviral Agents: Chloropyridine cores are prevalent in non-nucleoside reverse transcriptase inhibitors (NNRTIs), with iodine enabling structural diversification .

Chemical Reactivity and Stability

Reactivity in Cross-Coupling Reactions

The iodine substituent’s low bond dissociation energy (≈50 kcal/mol) facilitates oxidative addition to palladium(0) catalysts. This property is exploited in Negishi or Stille couplings to install carbon-carbon bonds, as demonstrated in syntheses of melatonin receptor ligands .

Recent Research Advancements and Future Trajectories

Innovations in Catalytic Functionalization

Recent studies highlight photoinduced C–H iodination as a greener alternative to traditional methods, potentially streamlining precursor synthesis . Additionally, nickel-catalyzed borylation of the iodine site offers access to boron-containing analogs for PET imaging applications.

Unexplored Therapeutic Applications

Emerging interest in halogen-bonding interactions suggests that the iodine atom could enhance target binding affinity in enzyme inhibitors, a hypothesis yet to be tested for derivatives of this compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume